molecular formula C11H14N2O3 B3017718 2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid CAS No. 392715-74-1

2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid

Cat. No. B3017718
CAS RN: 392715-74-1
M. Wt: 222.244
InChI Key: IKHKWJPAZFLNAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various β-amino acids and their derivatives has been explored in several studies. For instance, N,N-disubstituted β-amino acids with thiazole, aromatic, and heterocyclic substituents were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine using the Hantzsch method, which also yielded derivatives with hydrazone fragments . Another study focused on the synthesis of methyl esters of N-(O,O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid by adding diethylphosphite to Schiff bases of 2-amino carboxylic acids . Additionally, an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate was achieved through the hydrogenation of enantiomeric enamine with Pd(OH)2C, followed by the removal of the chiral auxiliary .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined, revealing that it crystallizes in the monoclinic class with specific cell parameters and exhibits intermolecular hydrogen bonds . In another study, electron density distributions of 2-aminoethanol and 2-amino-1-propanol were calculated, identifying molecular orbital signatures of the methyl substituent in 2-amino-1-propanol .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the addition of various substituents to amino acids or their derivatives. For instance, the synthesis of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids involved the addition of thiazole and aromatic substituents . The addition of diethylphosphite to Schiff bases was a key step in the synthesis of methyl esters of N-(O,O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures and the substituents present. The presence of an impurity in the buffer 2-amino-2-methyl-1-propanol was found to inhibit the activity of alkaline phosphatase, indicating that even small changes in the chemical structure can significantly affect the biological activity of a compound . The study of 3-(2-Aminocarbonylphenyl)propanoic acid analogs revealed that the introduction of substituents into the phenyl moieties could increase or retain in vitro activities, demonstrating the importance of structural modifications on the potency and selectivity of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Macrocycle Synthesis : 2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid serves as a precursor in the synthesis of macrocycles, specifically in the formation of cis-(6RS,13RS)-3,3,10,10-Tetramethyl-6,13-diphenyl-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetraone (A. Linden, B. Iliev, H. Heimgartner, 2006).

  • Phenolic Compound Synthesis : It is involved in synthesizing new phenolic compounds, which are investigated for their anti-inflammatory activities (Xiaolei Ren et al., 2021).

  • Synthesis of Methyl Esters : It is used in the synthesis of methyl esters of various compounds, contributing to a broad range of potential pharmaceutical applications (A. Tchapkanov, G. Petrov, 1998).

  • Herbicidal Effects Study : The compound is instrumental in studying the herbicidal effects of certain chemicals, providing insights into their mode of action and effectiveness (M. Shimabukuro et al., 1978).

Bioavailability and Metabolic Studies

  • Bioavailability in Primates : Research on similar compounds, such as 2-Amino-3-(methylamino)propanoic acid, is essential for understanding their bioavailability and metabolic effects in primates, impacting drug design and efficacy (M. Duncan et al., 1992).

Chemical and Physical Characterization

  • Chemical Characterization : The compound is used in the synthesis of other chemical entities, and its derivatives are characterized by various physico-chemical methods, contributing to the understanding of their properties (A. Lupea et al., 2006).

properties

IUPAC Name

2-methyl-2-(phenylcarbamoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,9(14)15)13-10(16)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHKWJPAZFLNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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